N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a sulfanylacetamide moiety, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazolinone intermediate with a suitable thiol reagent, such as thiourea, under basic conditions.
Acylation: The final step involves the acylation of the sulfanyl group with 2-chloro-N-(2,4-dimethylphenyl)acetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like sodium borohydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The quinazolinone core is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for its potential therapeutic applications.
Materials Science: The unique structural features of this compound could make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: This compound could be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it could bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)sulfanyl]acetamide: Similar structure but with a quinoline core instead of a quinazolinone core.
N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide: Similar structure but without the tetrahydro moiety.
Uniqueness
N-(2,4-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is unique due to the presence of both the quinazolinone core and the sulfanylacetamide moiety. This combination of structural features could result in unique biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-7-8-14(12(2)9-11)19-16(22)10-24-17-13-5-3-4-6-15(13)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENSUJQTUSJCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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